molecular formula C16H21N3O3 B2981285 Cyclohex-3-en-1-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034254-20-9

Cyclohex-3-en-1-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2981285
CAS No.: 2034254-20-9
M. Wt: 303.362
InChI Key: RCOZAKRMOWEYNQ-UHFFFAOYSA-N
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Description

Cyclohex-3-en-1-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound with a unique structure that combines a cyclohexene ring, a methoxypyrazine moiety, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohex-3-en-1-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the cyclohexene ring through a Diels-Alder reaction, followed by functionalization to introduce the methoxypyrazine and pyrrolidine groups. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Cyclohex-3-en-1-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxypyrazine moiety, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the cyclohexene ring can yield cyclohexanone derivatives, while reduction of the methoxypyrazine group can produce methoxyamine derivatives.

Scientific Research Applications

Cyclohex-3-en-1-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it a potential candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, which are being explored in preclinical studies.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of Cyclohex-3-en-1-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The methoxypyrazine moiety can bind to receptors or enzymes, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and selectivity. The overall effect depends on the specific biological pathway targeted, which can vary based on the compound’s application.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohex-3-en-1-yl(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
  • Cyclohex-3-en-1-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone

Uniqueness

Cyclohex-3-en-1-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is unique due to the presence of the methoxypyrazine moiety, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that may have different substituents on the pyrazine or pyrrolidine rings, leading to variations in reactivity and biological activity.

Properties

IUPAC Name

cyclohex-3-en-1-yl-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-21-14-15(18-9-8-17-14)22-13-7-10-19(11-13)16(20)12-5-3-2-4-6-12/h2-3,8-9,12-13H,4-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOZAKRMOWEYNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCN(C2)C(=O)C3CCC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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